molecular formula C5H3BrN2O B1378830 2-Bromopyrimidine-5-carbaldehyde CAS No. 1456863-37-8

2-Bromopyrimidine-5-carbaldehyde

Cat. No.: B1378830
CAS No.: 1456863-37-8
M. Wt: 186.99 g/mol
InChI Key: SYXSPPBOICULFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H3BrN2O and a molecular weight of 186.99 g/mol . It is a brominated derivative of pyrimidine, characterized by the presence of a bromine atom at the second position and an aldehyde group at the fifth position of the pyrimidine ring. This compound is widely used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-5-carbaldehyde typically involves the bromination of pyrimidine derivatives followed by formylation. One common method includes the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromopyrimidine is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the fifth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed:

  • Substituted pyrimidines
  • Pyrimidine carboxylic acids
  • Pyrimidine alcohols
  • Coupled products with various aryl or alkyl groups

Scientific Research Applications

2-Bromopyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of various biologically active compounds and materials. Its applications include:

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

  • 2-Chloropyrimidine-5-carbaldehyde
  • 2-Iodopyrimidine-5-carbaldehyde
  • 2-Fluoropyrimidine-5-carbaldehyde

Comparison: 2-Bromopyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. Bromine is less reactive than iodine but more reactive than chlorine and fluorine, making it a versatile intermediate for various synthetic transformations. The choice of halogen can influence the compound’s reactivity, stability, and biological activity .

Properties

IUPAC Name

2-bromopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXSPPBOICULFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456863-37-8
Record name 2-bromopyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromopyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromopyrimidine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromopyrimidine-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromopyrimidine-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromopyrimidine-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromopyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.